Quinocarcin

Overview

Description

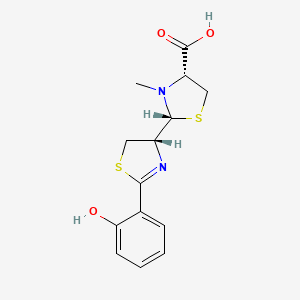

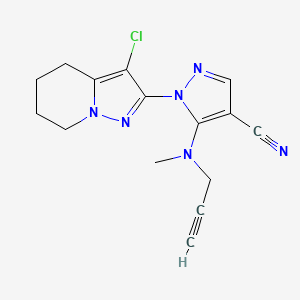

Quinocarcin is a potent antitumor antibiotic derived from Streptomyces melanovinaceus nov.sp . It plays a key role in the construction of the tetracyclic THIQ-pyrrolidine core scaffold .

Synthesis Analysis

The total synthesis of Quinocarcin involves a mild fluoride-induced aryne annulation to build a key isoquinoline-containing intermediate that comprises the entire carbon scaffold of the natural product . The synthesis also involves the construction of nitrogen-containing heterocycles from free amines, sulfonamides, and intramolecular amination of the bromoallene .

Molecular Structure Analysis

Quinocarcin belongs to the tetrahydroisoquinoline family of antitumor antibiotics . It has a unique two-carbon fragment, the origin of which has been a subject of research .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quinocarcin include a fluoride-induced aryne annulation and an intramolecular alkyne hydroamination .

Scientific Research Applications

Core Assembly Mechanism of Quinocarcin

Quinocarcin and its related compound SF-1739, known for their potent antitumor properties, have a unique core structure that involves a tetracyclic tetrahydroisoquinoline (THIQ)-pyrrolidine scaffold. The biosynthetic gene clusters for these compounds were identified, revealing insights into their complex nonribosomal peptide synthetase (NRPS) assembly mechanism. Specifically, the Qcn18/Cya18 complex plays a pivotal role in generating the dehydroarginine extender unit, an essential component of the pyrrolidine ring. This discovery paves the way for understanding the intricate biosynthetic pathway, which involves sequential reactions crucial for forming the core structure of quinocarcin and SF-1739 (Hiratsuka et al., 2013).

Synthetic Approaches to Quinocarcin

Researchers have made significant progress in synthesizing quinocarcin, a complex molecule with substantial antiproliferative properties. A notable method involves the directed condensation of α-amino aldehyde intermediates. This process effectively generates bis-amino nitriles as intermediate compounds, which are then transformed into quinocarcin through several synthetic steps. This synthetic approach underscores the molecule's intricate structure and the ingenuity required to replicate it in a laboratory setting (Kwon & Myers, 2005).

Synthesis via Aryne Annulation

Another innovative approach to synthesizing quinocarcin involves aryne annulation. This method has led to a rapid, asymmetric total synthesis of quinocarcin, marking the shortest synthetic route to date. The process utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate that encompasses the entire carbon framework of the natural product (Allan & Stoltz, 2008).

Safety and Hazards

Safety measures for handling Quinocarcin include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMVHRRAVBACH-RXCQEBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004854 | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinocarcin | |

CAS RN |

84573-33-1 | |

| Record name | (-)-Quinocarcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinocarcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does quinocarcin exert its antitumor effects?

A: Quinocarcin primarily targets DNA, inhibiting its synthesis and subsequently affecting RNA and protein synthesis []. It achieves this by generating oxygen and/or hydroxyl free radicals, leading to DNA cleavage []. This process can be inhibited by radical scavengers like superoxide dismutase and catalase, suggesting a free radical-mediated mechanism [].

Q2: Does quinocarcin interact with any specific enzymes involved in DNA synthesis?

A: Yes, quinocarcin has been shown to inhibit DNA polymerase I from Escherichia coli [].

Q3: Are there any other proposed mechanisms of action for quinocarcin?

A: Research suggests that quinocarcin might also exert its effects through a redox self-disproportionation of its oxazolidine moiety, leading to the reduction of molecular oxygen to superoxide []. This mechanism is similar to that proposed for tetrazomine, a structurally analogous natural product [].

Q4: What is the molecular formula and weight of quinocarcin?

A: While the provided abstracts do not explicitly state the molecular formula and weight of quinocarcin, they do mention its novel 8,11-iminoazepinoisoquinoline skeleton [, ]. A full scientific publication would be needed to confirm the exact formula and weight.

Q5: Is there any spectroscopic data available for quinocarcin?

A: Yes, NOESY experiments on quinocarcin citrate have been conducted to confirm the absolute configuration of the molecule [].

Q6: How do structural modifications of quinocarcin impact its activity?

A: Studies on quinocarcin derivatives have revealed that modifications to the aromatic ring, particularly at the 10-position, can significantly influence antitumor activity []. For instance, the 10-chloride and 10-bromide derivatives exhibited promising antitumor activity, even surpassing quinocarcin against B-16 melanoma cells []. Additionally, bis(alkylthio)quinone and hydroquinone analogs displayed potent in vitro and in vivo activity, surpassing quinocarcin in single administration [].

Q7: Are there specific structural features of quinocarcin crucial for its activity?

A: The oxazolidine ring of quinocarcin is believed to play a crucial role in its activity. Cyanation of this ring generates DX-52-1, a key intermediate for synthesizing various quinocarcin derivatives [, ]. The stereochemistry at the nitrogen in the oxazolidine ring is also important for its biological activity [].

Q8: What are the common synthetic strategies employed for the total synthesis of quinocarcin?

A8: Several elegant strategies have been developed for the total synthesis of quinocarcin, highlighting its significance as a synthetic target. Some key approaches include:

- Directed condensation of α-amino aldehydes: This enantioselective approach utilizes optically active α-amino aldehydes to construct the quinocarcin skeleton [, ].

- Asymmetric 1,3-dipolar cycloaddition: This strategy employs a chiral acryloyl sultam as a dipolarophile to construct the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin [].

- Gold(I)-catalyzed hydroamination: This method involves a highly stereoselective synthesis of the 2,5-cis-pyrrolidine moiety through intramolecular amination, followed by a gold(I)-catalyzed 6-endo-dig hydroamination and a Lewis acid-mediated ring-opening/halogenation sequence [, ].

- Aryne annulation: This approach utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate, providing a concise route to quinocarcin [, ].

Q9: How is the tetrahydroisoquinoline core of quinocarcin typically constructed during synthesis?

A9: The tetrahydroisoquinoline core (AB ring system) of quinocarcin has been synthesized using various methods:

- Pictet-Spengler reaction: This classic approach involves the condensation of an aromatic β-arylethylamine with an aldehyde or ketone, followed by cyclization [, ].

- Pd-catalyzed C(sp3)-H arylation: This modern method allows for the direct arylation of C(sp3)-H bonds, providing a more efficient approach to the tetrahydroisoquinoline moiety [].

- Aryne annulation: As mentioned earlier, aryne annulation can be employed to construct the isoquinoline ring, which can then be reduced to the tetrahydroisoquinoline [, ].

Q10: What are some of the challenges associated with quinocarcin synthesis?

A10: The synthesis of quinocarcin poses several challenges due to its complex pentacyclic structure, including the need for:

Q11: What is the spectrum of antitumor activity of quinocarcin?

A: Quinocarcin exhibits potent antitumor activity against various tumor cell lines, including B-16 melanoma [], HeLa S3 [], MX-1, Co-3, St-4, and LC-06 []. It also shows activity against Gram-positive bacteria [].

Q12: Are there any potential applications of quinocarcin beyond its antitumor activity?

A: While the primary focus of research on quinocarcin has been on its antitumor properties, its structural features and biological activity make it an interesting candidate for further investigation in other areas such as antibacterial agents [].

Q13: Have any quinocarcin derivatives shown potential for clinical development?

A: DX-52-1, a derivative of quinocarcin, has been investigated for its potential to inhibit cell migration and target the protein galectin-3 []. While promising, further research is needed to determine its clinical potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B1679878.png)

![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)